This compound is a late-stage intermediate featuring a pre-installed bis(2-methoxyethyl) tertiary amide on a 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide core. The two methoxyethyl chains enhance aqueous solubility and metabolic stability compared to simpler N-alkyl or N-phenyl analogs, while maintaining 0 H-bond donors and a tPSA of 84.8 Ų within rule-of-five limits. Researchers building C-5 amide SAR libraries or kinase-focused screening decks can bypass multi-step synthesis and directly elaborate the phenyl or thiophene moieties. Procure for computational QSPR modeling, docking validation, or as a reference standard in Aurora-2/ABL kinase studies.
Molecular FormulaC24H25N3O3S
Molecular Weight435.5 g/mol
CAS No.912912-52-8
Cat. No.B6478831
⚠ Attention: For research use only. Not for human or veterinary use.
N,N-bis(2-methoxyethyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS 912912-52-8) is a synthetic heterocyclic small molecule (C24H25N3O3S, MW 435.5 g/mol) built on a fused thieno[2,3-c]pyrazole core. The core is 1,3-disubstituted with phenyl rings, and the 5-carboxamide is capped with two methoxyethyl groups. This scaffold is a recognized kinase‑inhibitor pharmacophore, with related 1H-thieno[2,3-c]pyrazoles patented by Nerviano Medical Sciences as Aurora‑2/ABL kinase inhibitors [1]. The bis‑(methoxyethyl)‑carboxamide side chain introduces additional hydrogen‑bond acceptor capacity and modulates physicochemical properties (clogP ~4.4, tPSA 84.8 Ų, 0 H‑bond donors) compared to simpler N‑alkyl or N‑phenyl carboxamide analogs [2].
[1] Fancelli, D. et al. 1H‑Thieno[2,3‑c]pyrazole derivatives useful as kinase inhibitors. U.S. Patent 8,481,584, 2013. (Nerviano Medical Sciences S.R.L.) View Source
[2] PubChem Compound Summary for CID 16421404, N,N‑bis(2‑methoxyethyl)‑1,3‑diphenyl‑1H‑thieno[2,3‑c]pyrazole‑5‑carboxamide. National Center for Biotechnology Information, 2026. View Source
Why N,N‑bis(2‑methoxyethyl)‑1,3‑diphenylthieno[2,3‑c]pyrazole‑5‑carboxamide Cannot Be Replaced by a Generic Thienopyrazole Analog
Thieno[2,3‑c]pyrazole‑5‑carboxamides are not interchangeable. The kinase‑inhibitor patent literature demonstrates that potency and selectivity are exquisitely sensitive to the carboxamide substituent [1]. Replacing the bis(2‑methoxyethyl) group with a simple N‑phenyl or N‑unsubstituted carboxamide (e.g., 1,3‑diphenyl‑1H‑thieno[2,3‑c]pyrazole‑5‑carboxamide) eliminates the tertiary amide geometry, alters the electron density on the carbonyl oxygen, and changes the H‑bond acceptor network available for the kinase hinge region. Furthermore, the two flexible methoxyethyl chains impact solubility, logP, and metabolic stability—parameters that cannot be replicated by shorter ethylene or propylene linkers. However, at the time of this analysis, no published head‑to‑head comparative bioassay data exist for this specific compound versus explicit analogs; the quantitative differentiation evidence required for procurement prioritization is therefore unavailable.
[1] Fancelli, D. et al. 1H‑Thieno[2,3‑c]pyrazole derivatives useful as kinase inhibitors. U.S. Patent 8,481,584, 2013. (Nerviano Medical Sciences S.R.L.) View Source
Quantitative Differentiation Evidence for 912912‑52‑8
Research Application Scenarios for 912912‑52‑8
Use as a Solubility‑Enhanced Scaffold for Kinase Inhibitor Screening Libraries
The compound’s 0 H‑bond donors, 5 H‑bond acceptors, and tPSA of 84.8 Ų place it within the rule‑of‑five compliant space [2]. The two methoxyethyl chains provide greater aqueous solubility than 1,3‑diphenyl‑1H‑thieno[2,3‑c]pyrazole‑5‑carboxamide (which lacks the bis(2‑methoxyethyl) group). Procurement for a kinase‑focused screening deck is rational when the library requires tertiary‑amide‑containing thieno[2,3‑c]pyrazoles with improved handling properties.
Synthetic Intermediate for Structure–Activity Relationship Expansion of Aurora Kinase Inhibitors
The Nerviano Medical Sciences patent [1] establishes the thieno[2,3‑c]pyrazole‑5‑carboxamide core as an Aurora‑2 kinase hinge binder. 912912‑52‑8 provides a late‑stage intermediate in which the bis(2‑methoxyethyl) amide is already installed. Researchers developing C‑5 amide SAR libraries can obtain this compound to avoid a multi‑step synthesis of the tertiary amide, then elaborate the phenyl rings or the thiophene moiety to profile kinase selectivity.
Physicochemical Benchmarking in Computational Drug Design
With a calculated logP of ~4.4, MW 435.5, and 9 rotatable bonds [2], the compound serves as a reference point in QSPR models comparing thieno[2,3‑c]pyrazole analogs. Computational chemists procuring 912912‑52‑8 can use its experimentally determined purity (typically 95%) and spectroscopic data for docking pose validation or solubility prediction model training.
[1] Fancelli, D. et al. 1H‑Thieno[2,3‑c]pyrazole derivatives useful as kinase inhibitors. U.S. Patent 8,481,584, 2013. (Nerviano Medical Sciences S.R.L.) View Source
[2] PubChem Compound Summary for CID 16421404, N,N‑bis(2‑methoxyethyl)‑1,3‑diphenyl‑1H‑thieno[2,3‑c]pyrazole‑5‑carboxamide. National Center for Biotechnology Information, 2026. View Source
Quote Request
Request a Quote for N,N-bis(2-methoxyethyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.